4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile
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Overview
Description
4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile is a complex organic compound that features a benzofuran moiety and a benzenecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The next step involves the introduction of the amino group, which can be achieved through a nucleophilic substitution reaction. Finally, the benzenecarbonitrile group is introduced via a reaction with a suitable nitrile reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and benzenecarbonitrile moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2,3-dihydro-4,5,7-trimethyl-: Shares a similar benzofuran structure.
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Another compound with a benzofuran moiety.
Coumarin derivatives: These compounds also contain a benzofuran ring and exhibit similar biological activities.
Uniqueness
What sets 4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile apart is its unique combination of a benzofuran moiety with a benzenecarbonitrile group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[(2,2,4-trimethyl-3H-1-benzofuran-7-yl)amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-4-9-17(18-16(13)10-19(2,3)22-18)21-12-15-7-5-14(11-20)6-8-15/h4-9,21H,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHWFRLOGMLWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NCC3=CC=C(C=C3)C#N)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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